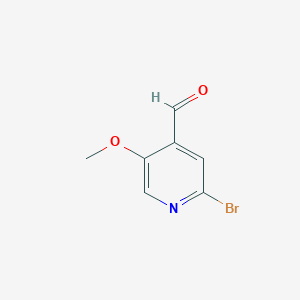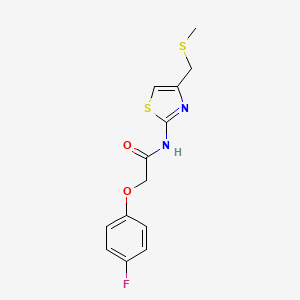![molecular formula C19H18FNO4S B2511934 1'-((4-フルオロフェニル)スルホニル)スピロ[クロマン-2,4'-ピペリジン]-4-オン CAS No. 877811-44-4](/img/structure/B2511934.png)
1'-((4-フルオロフェニル)スルホニル)スピロ[クロマン-2,4'-ピペリジン]-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a spiro linkage between a chroman and a piperidinone moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
科学的研究の応用
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
The compound contains a fluorophenylsulfonyl group and a spiro[chroman-2,4’-piperidin]-4-one moiety. Compounds containing these groups are often involved in a wide range of biological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure to the chroman part of the molecule, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH3A1), a key enzyme involved in the metabolism of aldehydes . This interaction is characterized by the binding of the compound to the active site of the enzyme, leading to enzyme inhibition and subsequent effects on metabolic processes.
Cellular Effects
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of ALDH3A1, inhibiting its activity and affecting the metabolism of aldehydes . This inhibition leads to the accumulation of aldehydes, which can have various downstream effects on cellular processes. Additionally, the compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and apoptosis in animal models, indicating potential toxicity at elevated concentrations.
Metabolic Pathways
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of aldehydes and other biomolecules . The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes, which can have various downstream effects on metabolic processes.
Transport and Distribution
The transport and distribution of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with transporters involved in the uptake and distribution of small molecules, leading to its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within cells.
Subcellular Localization
The subcellular localization of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, such as the mitochondria and nucleus . This localization can affect its activity and function, leading to changes in cellular processes and overall cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to scale up the reaction. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
類似化合物との比較
Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]piperidine: Shares the fluorophenyl and sulfonyl groups but lacks the spirocyclic structure.
Uniqueness
The uniqueness of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYXXLKQUMQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2511856.png)
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)



